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3-Bromo-5-fluoro-4-methylpyridyl-2-amine
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Overview
Description
3-Bromo-5-fluoro-4-methylpyridyl-2-amine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine, fluorine, and methyl substituents on the pyridine ring, making it a valuable intermediate in various chemical syntheses
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-4-methylpyridyl-2-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-methylpyridine followed by fluorination and subsequent amination. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability. The use of automated reactors and advanced purification methods like chromatography and crystallization are also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-4-methylpyridyl-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents.
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Coupling: Palladium catalysts, arylboronic acids, and appropriate ligands.
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and complex heterocyclic compounds that can be further utilized in pharmaceutical and agrochemical applications.
Scientific Research Applications
3-Bromo-5-fluoro-4-methylpyridyl-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-4-methylpyridyl-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards specific targets, thereby influencing its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluoro-3-methylpyridine
- 2-Bromo-5-fluoro-3-methylpyridine
Uniqueness
3-Bromo-5-fluoro-4-methylpyridyl-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of bromine, fluorine, and methyl groups can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
3-Bromo-5-fluoro-4-methylpyridyl-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a pyridine ring with a bromine atom at the 3-position, a fluorine atom at the 5-position, and a methyl group at the 4-position. This specific arrangement contributes to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit phosphodiesterase 9 (PDE9), an enzyme involved in the degradation of cyclic guanosine monophosphate (cGMP), which plays a critical role in signaling pathways related to learning and memory . By inhibiting PDE9, this compound may enhance cGMP levels, potentially improving cognitive functions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural features demonstrated effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from:
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Enterococcus faecalis | 8.33 - 23.15 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Salmonella typhi | 11.29 - 77.38 |
These findings suggest that the compound could be a promising candidate for further development as an antimicrobial agent .
Antifungal Activity
In addition to antibacterial properties, similar compounds have also shown antifungal activity, particularly against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate to good efficacy .
Case Studies and Research Findings
- Cognitive Enhancement : A study investigating the effects of PDE9 inhibitors, including derivatives of the compound , found improvements in learning and memory behaviors in animal models through increased cGMP levels .
- Antimicrobial Efficacy : Another study focusing on the structure-activity relationship (SAR) of pyridine derivatives revealed that modifications at specific positions significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
- Pharmacological Applications : The potential therapeutic applications of this compound extend beyond antimicrobial effects; it is being explored for neuroprotective effects in conditions such as Alzheimer's disease due to its role in modulating cGMP signaling pathways .
Properties
Molecular Formula |
C6H6BrFN2 |
---|---|
Molecular Weight |
205.03 g/mol |
IUPAC Name |
3-bromo-5-fluoro-4-methylpyridin-2-amine |
InChI |
InChI=1S/C6H6BrFN2/c1-3-4(8)2-10-6(9)5(3)7/h2H,1H3,(H2,9,10) |
InChI Key |
CXRQWJNBNSOKAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1F)N)Br |
Origin of Product |
United States |
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